2,3-Dibromo-4-fluorobenzoic acid
Overview
Description
2,3-Dibromo-4-fluorobenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of two bromine atoms and one fluorine atom attached to a benzene ring, along with a carboxylic acid group. This compound is a white crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the bromination and fluorination of benzoic acid derivatives. For instance, the preparation of 3,5-dibromo-4-fluorobenzoic acid involves the diazotization of 4-amino-3,5-dibromotoluene followed by fluorination using tetrafluoroborate . Another method includes the bromination of 4-fluoro-2-trifluoromethyl nitrobenzene using dibromohydantoin as a bromination reagent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form biaryl intermediates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, benzyl alcohols, and biaryl compounds .
Scientific Research Applications
2,3-Dibromo-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is evaluated as a radiographic opaque agent due to its high atomic weight and ability to enhance contrast in X-ray imaging.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-fluorobenzoic acid involves its interaction with molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-fluorobenzoic acid
- 2,4-Dibromo-5-fluorobenzoic acid
- 4-Bromo-2-fluorobenzoic acid
Uniqueness
2,3-Dibromo-4-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of bromine and fluorine atoms enhances its reactivity and stability compared to other similar compounds .
Properties
IUPAC Name |
2,3-dibromo-4-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHGFSKDYGQLGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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